2-hydroxy-N-(2-hydroxybenzoyl)benzamide
Overview
Description
Synthesis Analysis
There are several methods for synthesizing 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. One method involves the reaction of salicylic acid with aniline under acidic conditions. Another method uses acetic anhydride as the solvent for the reaction of salicylic acid with aniline. A third method involves the reaction of 2-hydroxybenzoic acid with a mixture of aniline and acetic anhydride.Molecular Structure Analysis
The molecular formula of this compound is C14H11NO4. Its structure consists of a benzene ring attached to a salicylamide moiety through an amide linkage.Physical and Chemical Properties Analysis
This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. Its melting point is 156-157°C, and its molecular weight is 249.24 g/mol. This compound has a strong acid-neutralizing capacity.Scientific Research Applications
Applications in Chemistry and Material Science :
- Dinuclear manganese(III) complexes incorporating this compound show potential in magnetic and structural chemistry due to their unique properties, such as antiferromagnetic interactions and supramolecular network formations (Stoicescu et al., 2007).
Potential as Antifungal Agents :
- Certain derivatives of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide have been synthesized with potential applications as antifungal agents. These include compounds like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, indicating a broad scope in medicinal chemistry (Narayana et al., 2004).
Photocatalytic Activity in Environmental Applications :
- Studies have shown the photocatalytic activity of compounds like benzamide in water decontamination technologies. This suggests that derivatives of this compound could be relevant in environmental applications, particularly in oxidation processes under visible light (Bessekhouad et al., 2005).
Synthesis of Novel Compounds and Drug Precursors :
- There are methods for high-yield synthesis of compounds related to this compound, which are precursors for radiopharmaceuticals, indicating its importance in drug development and medical imaging (Bobeldijk et al., 1990).
Biological Activity Studies :
- A range of biological activities, including antimicrobial, antioxidant, and anti-cancer properties, have been investigated for compounds structurally related to this compound. This highlights its potential in pharmacological research and drug design (Imramovský et al., 2011).
Potential in Antipsychotic Drug Development :
- Certain derivatives have been studied for their antidopaminergic properties, which is essential for developing antipsychotic agents. This suggests possible applications in neuroscience and mental health (Högberg et al., 1990).
Mechanism of Action
Mode of Action
It is known that the compound possesses a central amide bond (c-o-n) linking two aromatic rings with hydroxyl (oh) substituents. This structure suggests potential for hydrogen bonding within the molecule and with other molecules, which can influence its physical and chemical properties.
Safety and Hazards
The safety data sheet for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxybenzoyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYSJJNOYHIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877409 | |
Record name | DISALICYLIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1972-71-0 | |
Record name | Disalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DISALICYLIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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